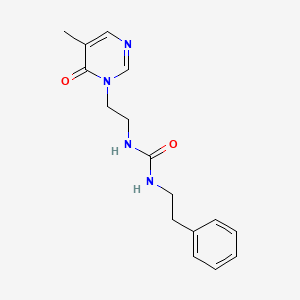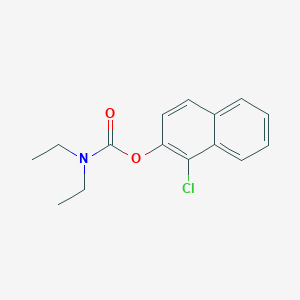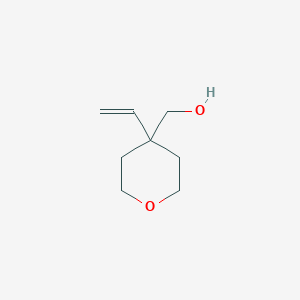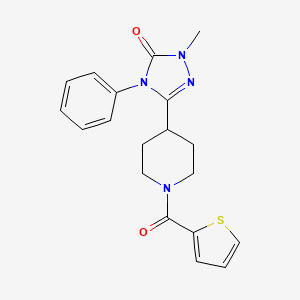
1-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-phenethylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-phenethylurea is a synthetic compound known for its versatile applications in the fields of chemistry, biology, and medicine. Its unique chemical structure makes it a significant subject of research, with potential implications in various industries.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-phenethylurea can be achieved through several synthetic routes. A common method involves the reaction of 5-methyl-6-oxopyrimidine with 2-bromoethylamine, followed by the coupling of the resultant intermediate with phenethyl isocyanate under controlled conditions.
Steps
Step 1: React 5-methyl-6-oxopyrimidine with 2-bromoethylamine in the presence of a base (such as potassium carbonate) in an aprotic solvent (like dimethyl sulfoxide, DMSO).
Step 2: The intermediate product is then reacted with phenethyl isocyanate in the presence of a catalyst (like triethylamine) to form the final compound.
Industrial Production Methods: In an industrial setting, the synthesis would be scaled up, ensuring the reaction conditions are optimized for large-scale production. This involves:
Use of continuous flow reactors to maintain consistent reaction conditions.
Employment of automated systems to monitor and adjust temperature, pH, and other critical parameters.
Implementation of purification processes such as recrystallization or chromatography to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-phenethylurea undergoes various chemical reactions, including oxidation, reduction, and substitution.
Oxidation: Under oxidizing conditions, it can be transformed into corresponding oxides or N-oxides using reagents like m-chloroperbenzoic acid (MCPBA).
Reduction: Reduction can yield derivatives with altered functional groups, typically employing reagents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution can be performed using nucleophiles such as alkoxides or amines, altering the substituent on the pyrimidine ring.
Oxidation: MCPBA in an aprotic solvent like dichloromethane at room temperature.
Reduction: LiAlH4 in anhydrous ether at low temperatures.
Substitution: Sodium alkoxide in ethanol under reflux.
Oxidation products: N-oxides or pyrimidine ring-oxidized derivatives.
Reduction products: Alcohols, amines, or deoxygenated products.
Substitution products: Alkylated or aminated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a starting material for the synthesis of more complex organic molecules, serving as a key intermediate in various organic reactions.
Biology: In biological research, it is investigated for its potential as an enzyme inhibitor, affecting pathways critical to cell function and signaling.
Medicine: In medicinal chemistry, it is explored for its potential therapeutic effects, particularly in designing drugs targeting specific pathways.
Industry: Industrially, it is employed in the development of specialized materials and as a component in certain chemical formulations.
Wirkmechanismus
The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways. These interactions influence cellular processes, leading to the desired therapeutic or biological outcomes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
1-(2-(5-methyl-4-oxopyrimidin-1(6H)-yl)ethyl)-3-phenethylurea
1-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(2-phenylethyl)urea
Uniqueness: What sets 1-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-phenethylurea apart from similar compounds is its specific substitution pattern on the pyrimidine ring, which imparts unique chemical reactivity and biological activity. This distinct structure allows for selective interactions with molecular targets, making it a valuable compound for various applications.
Voilà, your article on this compound! Any other deep dives you're curious about?
Eigenschaften
IUPAC Name |
1-[2-(5-methyl-6-oxopyrimidin-1-yl)ethyl]-3-(2-phenylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c1-13-11-17-12-20(15(13)21)10-9-19-16(22)18-8-7-14-5-3-2-4-6-14/h2-6,11-12H,7-10H2,1H3,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBJUFEJZSGVLBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CN(C1=O)CCNC(=O)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(1-cyanocyclopentyl)-2-[(2,3-dihydro-1H-inden-1-yl)(3-hydroxypropyl)amino]acetamide](/img/structure/B2784428.png)
![2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)-N-(propan-2-yl)acetamide](/img/structure/B2784429.png)

![(E)-2-(1H-benzo[d][1,2,3]triazol-1-yl)-N'-(3,5-dibromo-2-hydroxybenzylidene)acetohydrazide](/img/structure/B2784431.png)
![N-(4-{[2-(furan-2-yl)-2-methoxyethyl]sulfamoyl}phenyl)acetamide](/img/structure/B2784432.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-phenylethanesulfonamide](/img/structure/B2784434.png)


![4-(1'-Ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)-2-methoxyphenol](/img/structure/B2784442.png)
![1-(5-((3-Chlorophenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-cyclopentylurea](/img/structure/B2784443.png)
![4-Chloro-2-{[(4-methylphenyl)sulfonyl]methyl}aniline](/img/structure/B2784445.png)
![3-fluoro-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide](/img/structure/B2784446.png)
![N-cyclohexyl-3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carboxamide](/img/structure/B2784447.png)
